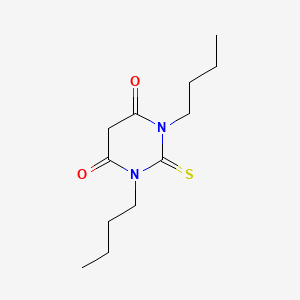

1,3-Dibutyl-2-thiobarbituric acid

Descripción general

Descripción

1,3-Dibutyl-2-thiobarbituric acid (DBTB) is a non-polar barbituric acid derivative . Its electronic structure has been studied by HeI and HeII UV photoelectron spectroscopy (UPS) and quantum chemical calculations .

Molecular Structure Analysis

The molecular structure of 1,3-Dibutyl-2-thiobarbituric acid has been studied using spectrophotometric techniques and ab initio calculations . The free acids primarily exist in keto-form and undergo enolization in neutral aqueous solutions .

Chemical Reactions Analysis

1,3-Dibutyl-2-thiobarbituric acid has been employed as a derivatization reagent for the determination of nicotine and its metabolites in urine by a quantitative method based on König reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dibutyl-2-thiobarbituric acid include a molecular weight of 256.37 g/mol . The compound has a topological polar surface area of 72.7 Ų . It has a rotatable bond count of 6 .

Aplicaciones Científicas De Investigación

Acid-Base and Complexing Properties

The acid-base properties of 1,3-Dibutyl-2-thiobarbituric acid and its complexation with Ag(I) ions in aqueous solutions have been investigated using spectrophotometric techniques and ab initio calculations . The free acids primarily exist in keto-form and undergo enolization in neutral aqueous solutions .

Spectral Properties

The spectral properties of 1,3-Dibutyl-2-thiobarbituric acid have been studied using HeI and HeII UV photoelectron spectroscopy (UPS) and quantum chemical calculations . The TD–DFT calculations of all the thiobarbituric acids have revealed π–π* transitions from the sulfur and oxygen atoms in the ring .

Biological and Coordinating Properties

1,3-Dibutyl-2-thiobarbituric acid and its 1,3-derivatives demonstrate pronounced biological and coordinating properties, being used in various branches of medical science, pharmaceutical industry, and chemical technology .

Indicator of Fat Oxidation

1,3-Dibutyl-2-thiobarbituric acid can serve as an indicator of the oxidation of fats .

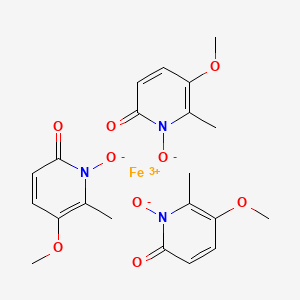

Analytical Chemistry of Transition Metals

The properties of 1,3-Dibutyl-2-thiobarbituric acid can be applied in the analytical chemistry of some transition metals .

Determination of Nicotine and its Metabolites

1,3-Dibutyl-2-thiobarbituric acid has been employed as a derivatization reagent for the determination of nicotine and its metabolites in urine by a quantitative method based on König reaction . This method helps to differentiate between smokers and non-smokers .

Safety and Hazards

Mecanismo De Acción

Target of Action

1,3-Dibutyl-2-thiobarbituric acid, also known as 1,3-Di-n-Butyl-2-Thiobarbituric Acid, is a non-polar barbituric acid derivative . It primarily targets nicotine and its metabolites in urine . The compound serves as a derivatization reagent for the determination of these substances .

Mode of Action

The compound interacts with its targets through a process known as the König reaction . This reaction involves the transformation of the compound into a derivative that can be easily detected and quantified . The compound primarily exists in keto-form and undergoes enolization in neutral aqueous solutions . It undergoes protonation via free oxygen atoms in acidic conditions .

Biochemical Pathways

The biochemical pathways affected by 1,3-Dibutyl-2-thiobarbituric acid are primarily related to the metabolism of nicotine and its metabolites . The compound serves as an indicator of the oxidation of fats . The TD–DFT calculations of all the thiobarbituric acids have revealed π–π* transitions from the sulfur and oxygen atoms in the ring .

Pharmacokinetics

Its use as a derivatization reagent suggests that it may have good bioavailability and can interact effectively with its targets .

Result of Action

The primary result of the action of 1,3-Dibutyl-2-thiobarbituric acid is the detection and quantification of nicotine and its metabolites in urine . This allows for the differentiation between smokers and non-smokers .

Action Environment

The action of 1,3-Dibutyl-2-thiobarbituric acid can be influenced by environmental factors such as pH . In neutral aqueous solutions, the compound primarily exists in keto-form and undergoes enolization . In acidic conditions, it undergoes protonation via free oxygen atoms .

Propiedades

IUPAC Name |

1,3-dibutyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-3-5-7-13-10(15)9-11(16)14(12(13)17)8-6-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNFBSDIDVPDZHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CC(=O)N(C1=S)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068955 | |

| Record name | 4,6(1H,5H)-Pyrimidinedione, 1,3-dibutyldihydro-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibutyl-2-thiobarbituric acid | |

CAS RN |

54443-89-9 | |

| Record name | 1,3-Dibutyl-2-thiobarbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54443-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibutyl-2-thiobarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054443899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6(1H,5H)-Pyrimidinedione, 1,3-dibutyldihydro-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6(1H,5H)-Pyrimidinedione, 1,3-dibutyldihydro-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

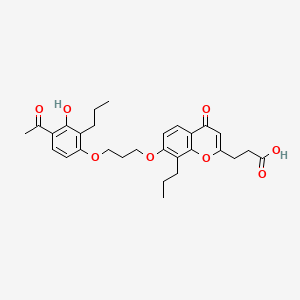

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

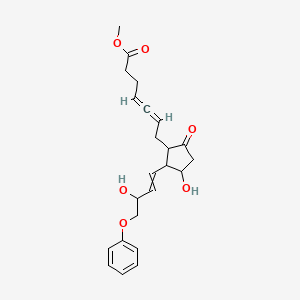

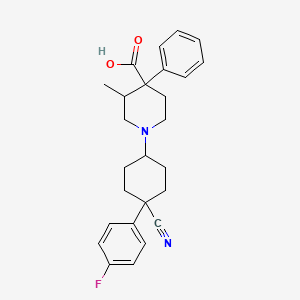

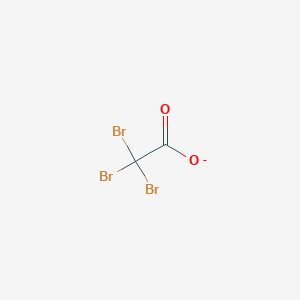

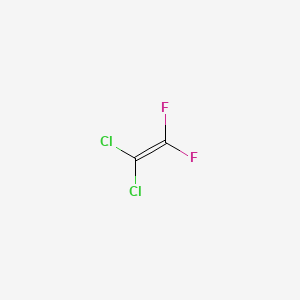

Feasible Synthetic Routes

Q & A

Q1: How does 1,3-Dibutyl-2-thiobarbituric acid (DBTB) work to assess smoking status?

A1: DBTB doesn't directly interact with a specific biological target. Instead, it acts as a derivatizing agent in the König reaction. [, ] This means it reacts with nicotine and its metabolites present in urine, forming colored derivatives. These colored products can then be easily detected, even qualitatively by eye, to distinguish between smokers and non-smokers. [, ]

Q2: What are the advantages of using DBTB over other methods for assessing smoking status?

A2: The research highlights several advantages of using DBTB:

- Simplicity: The test using DBTB is described as simple and quick to perform. [, ]

- Cost-effectiveness: The method is noted for being inexpensive. [, ]

- High sensitivity and specificity: The studies found clinical sensitivity and specificity exceeding 94%, indicating a high accuracy in distinguishing smokers from non-smokers. [, ]

- Qualitative assessment: A simple visual assessment of color change is sufficient for accurate classification. [, ]

- Improved lipophilicity: DBTB, being more lipophilic than the previously used 1,3-Diethyl-2-thiobarbituric acid (DETB), demonstrates superior performance. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide](/img/structure/B1203008.png)